molecular formula C16H22ClNO3 B2716492 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 2044796-49-6

2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No.: B2716492
CAS No.: 2044796-49-6
M. Wt: 311.81
InChI Key: IBNSQRPGSYQKEE-UHFFFAOYSA-N
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Description

2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C16H22ClNO3 and a molecular weight of 311.81 g/mol This compound is known for its unique spirocyclic structure, which includes both an oxazolidine and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The process includes several steps, such as nucleophilic substitution and cyclization reactions, under controlled conditions. The reaction conditions often require the use of anhydrous solvents and specific temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride: Similar spirocyclic structure but lacks the oxygen atom in the ring.

    8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different substitution pattern.

Uniqueness

2-Benzyl-7-oxa-2-azaspiro[45]decane-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

2-benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c18-15(19)14-10-17(9-13-5-2-1-3-6-13)11-16(14)7-4-8-20-12-16;/h1-3,5-6,14H,4,7-12H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNSQRPGSYQKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CC2C(=O)O)CC3=CC=CC=C3)COC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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